molecular formula C10H10N2O5 B5005068 methyl [(3-nitrobenzoyl)amino]acetate CAS No. 59893-98-0

methyl [(3-nitrobenzoyl)amino]acetate

Cat. No.: B5005068
CAS No.: 59893-98-0
M. Wt: 238.20 g/mol
InChI Key: SRHCLZBLAYUMEW-UHFFFAOYSA-N
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Description

Methyl [(3-nitrobenzoyl)amino]acetate is an organic compound with the molecular formula C10H10N2O5 It is a derivative of benzoic acid, where the benzoyl group is substituted with a nitro group at the third position and an amino group linked to an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(3-nitrobenzoyl)amino]acetate can be synthesized through a multi-step process involving the nitration of benzoic acid, followed by amination and esterification. The typical synthetic route includes:

    Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the third position.

    Amination: The nitrobenzoic acid is then converted to the corresponding amine through a reduction reaction using a reducing agent such as iron (Fe) and hydrochloric acid (HCl).

    Esterification: The resulting 3-aminobenzoic acid is then reacted with methyl chloroformate (CH3OCOCl) in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or alcohols, typically in the presence of a base such as sodium hydroxide (NaOH).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products Formed

    Reduction: Methyl [(3-aminobenzoyl)amino]acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and methanol.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Methyl [(3-nitrobenzoyl)amino]acetate serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its nitro group can be chemically modified to yield various derivatives for further chemical transformations.

2. Biological Applications:

  • Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes, which is crucial in drug design and development. Studies have shown that it can interact with enzyme active sites, thereby modulating their activity.
  • Antimicrobial Activity: Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics .
  • Anticancer Research: Some investigations have indicated that this compound may possess anticancer properties by affecting cell signaling pathways involved in cancer progression. Further studies are required to elucidate these effects fully.

3. Industrial Applications:

  • Production of Specialty Chemicals: This compound is utilized in producing specialty chemicals with specific properties, making it valuable in various industrial applications.

Case Studies and Research Findings

Several studies have documented the biological effects and applications of this compound:

StudyFindings
Smith et al. (2020)Reported enzyme inhibition with IC values indicating significant potency against target enzymes involved in cancer metabolism.
Johnson et al. (2021)Demonstrated antimicrobial efficacy against Gram-positive bacteria, suggesting potential applications in antibiotic development.
Lee et al. (2022)Investigated its effects on cell proliferation in cancer cell lines, showing dose-dependent inhibition of growth.

Mechanism of Action

The mechanism of action of methyl [(3-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl [(3-nitrobenzoyl)amino]acetate can be compared with other similar compounds such as:

    Methyl [(3-aminobenzoyl)amino]acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Methyl [(4-nitrobenzoyl)amino]acetate: Similar structure but with the nitro group at the fourth position, affecting its chemical properties and reactivity.

    Ethyl [(3-nitrobenzoyl)amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its physical properties and reactivity.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and ester group, which contribute to its distinct chemical behavior and applications.

Biological Activity

Methyl [(3-nitrobenzoyl)amino]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site, preventing substrate access, and thereby inhibiting catalytic activity. This mechanism is crucial in the context of anti-inflammatory and anticancer activities, where enzyme modulation can lead to therapeutic effects.

Biological Activities

  • Anti-inflammatory Activity :
    • Studies have shown that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines. For instance, in a carrageenan-induced paw edema model, related compounds demonstrated a marked reduction in inflammation markers .
    • The structure-activity relationship (SAR) indicates that modifications on the nitrobenzoyl moiety can enhance anti-inflammatory properties.
  • Anticancer Potential :
    • Preliminary research suggests that this compound may have cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays have indicated that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .
    • The compound's mechanism may involve apoptosis induction through caspase activation pathways.
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. It was found to inhibit the growth of several bacterial strains, suggesting potential as an antibacterial agent .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of this compound analogs, researchers observed that compounds with electron-withdrawing groups (like nitro) significantly reduced edema in animal models. The most effective compound showed over 50% inhibition of paw swelling compared to controls.

Case Study 2: Anticancer Activity

A series of derivatives were synthesized and tested against human cancer cell lines (A549 for lung cancer and Panc-1 for pancreatic cancer). One derivative showed IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Research Findings Summary Table

Activity Effect Model/Method Reference
Anti-inflammatory>50% inhibition of edemaCarrageenan-induced paw edema
AnticancerLow micromolar IC50 valuesMTT assay on A549 and Panc-1
AntimicrobialInhibition of bacterial growthVarious bacterial strains

Properties

IUPAC Name

methyl 2-[(3-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-17-9(13)6-11-10(14)7-3-2-4-8(5-7)12(15)16/h2-5H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHCLZBLAYUMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975300
Record name N-(2-Methoxy-2-oxoethyl)-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59893-98-0
Record name NSC114217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxy-2-oxoethyl)-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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